
(1S,3R)-3-氟环戊烷-1-胺
描述
“(1S,3R)-3-fluorocyclopentan-1-amine” is a chemical compound with the molecular formula C5H10FN . It is a solid substance at room temperature . The IUPAC name for this compound is (1s,3r)-3-fluorocyclopentan-1-amine .
Molecular Structure Analysis
The molecular structure of “(1S,3R)-3-fluorocyclopentan-1-amine” can be represented by the InChI code: 1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 . The compound has a molecular weight of 139.6 .Physical And Chemical Properties Analysis
“(1S,3R)-3-fluorocyclopentan-1-amine” is a solid at room temperature . It has a molecular weight of 139.6 and a molecular formula of C5H10FN .科学研究应用
环境科学应用
胺官能化吸附剂,包括那些源自环戊烷-1-胺结构的吸附剂,在环境应用中显示出前景,特别是在从水中去除全氟烷基和多氟烷基物质 (PFAS) 方面。这些化合物为 PFAS 控制提供了替代解决方案,利用静电相互作用、疏水相互作用和吸附剂形态从市政供水和废水中有效去除污染物 (Ateia 等人,2019 年)。
材料科学应用
在材料科学中,胺官能化金属有机骨架 (MOF) 因其结构、合成和面向应用的优势而备受关注。这些结合了胺官能团的骨架因二氧化碳与碱性氨基官能团之间的强相互作用而被广泛研究用于二氧化碳捕获。这些 MOF 的合成方法和性质展示了它们在催化和气体分离过程中的潜力,表明 (1S,3R)-3-氟环戊烷-1-胺在为环境和工业应用开发新材料方面的效用 (Lin 等人,2016 年)。
分析化学应用
在分析化学中,测定伯胺,例如 (1S,3R)-3-氟环戊烷-1-胺,在环境和生物基质中对于监测和研究目的至关重要。涉及荧光检测的方法,如使用邻苯二甲醛 (OPA) 的方法,已针对复杂样品中胺的灵敏、可靠定量进行了优化。此类分析技术对于了解含胺化合物的环境归宿和生物影响至关重要 (Aminot 和 Kérouel,2006 年)。
作用机制
Target of Action
The primary target of (1S,3R)-3-Fluorocyclopentan-1-amine, also known as RSL3, is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
RSL3 interacts with GPx4, inhibiting its activity . This inhibition leads to the accumulation of lipid reactive oxygen species (ROS) when they exceed the capacity of a cell’s antioxidant system . The oxidative stress damages proteins, nucleic acids, and lipids .
Biochemical Pathways
The inhibition of GPx4 by RSL3 affects several biochemical pathways. It induces a form of regulated cell death known as ferroptosis . Ferroptosis is characterized by the iron-dependent accumulation of lipid ROS . It’s also found that RSL3 blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .
Result of Action
The result of RSL3’s action is the induction of ferroptosis, a form of cell death . This process is characterized by the accumulation of lipid peroxidation products and lethal ROS derived from iron metabolism . In sensitive cells, RSL3 induces a non-apoptotic form of cell death .
Action Environment
The action, efficacy, and stability of RSL3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the activity of RSL3. As an example, certain ferroptosis inducers target the cystine/glutamate exchange transporter, which regulates intracellular glutathione content to balance cellular redox . This could potentially influence the effectiveness of RSL3.
安全和危害
“(1S,3R)-3-fluorocyclopentan-1-amine” is labeled with the GHS07 pictogram . The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
(1S,3R)-3-Fluorocyclopentan-1-amine plays a significant role in biochemical reactions, particularly as an inhibitor of glutathione peroxidase 4 (GPX4). This compound interacts with GPX4, inhibiting its activity and inducing ferroptosis, a type of programmed cell death characterized by lipid peroxidation . Additionally, (1S,3R)-3-Fluorocyclopentan-1-amine interacts with thioredoxin reductase 1 (TrxR1), further contributing to its biochemical effects . These interactions highlight the compound’s potential in modulating oxidative stress and cell death pathways.
Cellular Effects
The effects of (1S,3R)-3-Fluorocyclopentan-1-amine on various cell types and cellular processes are profound. It has been shown to selectively induce ferroptosis in cancer cells, such as gastric cancer cells, by decreasing cellular glutathione levels and increasing lipid peroxidation . This compound does not affect normal cells, making it a promising candidate for targeted cancer therapies . Furthermore, (1S,3R)-3-Fluorocyclopentan-1-amine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GPX4 and other related enzymes .
Molecular Mechanism
At the molecular level, (1S,3R)-3-Fluorocyclopentan-1-amine exerts its effects primarily through the inhibition of GPX4. This inhibition leads to the accumulation of lipid peroxides, which triggers ferroptosis . The compound also interacts with the mammalian target of rapamycin (mTOR) signaling pathway, further influencing cell survival and death . These molecular interactions underscore the compound’s potential as a therapeutic agent in diseases characterized by dysregulated cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1S,3R)-3-Fluorocyclopentan-1-amine change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to (1S,3R)-3-Fluorocyclopentan-1-amine has been shown to induce sustained ferroptosis and inhibit tumor growth in vivo . These findings highlight the importance of considering temporal factors when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of (1S,3R)-3-Fluorocyclopentan-1-amine vary with different dosages in animal models. At low concentrations, the compound effectively induces ferroptosis in cancer cells without causing significant toxicity to normal cells . Higher doses can lead to adverse effects, including oxidative stress and damage to normal tissues . These dosage-dependent effects underscore the need for careful optimization of dosing regimens in therapeutic applications.
Metabolic Pathways
(1S,3R)-3-Fluorocyclopentan-1-amine is involved in several metabolic pathways, particularly those related to oxidative stress and lipid metabolism. The compound interacts with enzymes such as GPX4 and thioredoxin reductase, influencing the levels of reactive oxygen species and lipid peroxides . These interactions can alter metabolic flux and affect the overall metabolic state of cells, highlighting the compound’s potential in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, (1S,3R)-3-Fluorocyclopentan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with cellular membranes and lipid components . These interactions can affect the compound’s localization and accumulation within different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of (1S,3R)-3-Fluorocyclopentan-1-amine is critical for its activity and function. The compound is primarily localized in the cytosol, where it interacts with GPX4 and other related enzymes . Additionally, (1S,3R)-3-Fluorocyclopentan-1-amine can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(1S,3R)-3-fluorocyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOLBBUNYSRBS-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



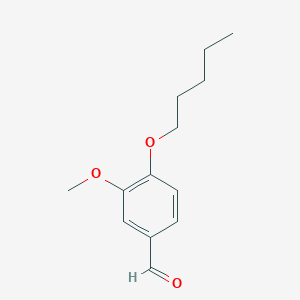
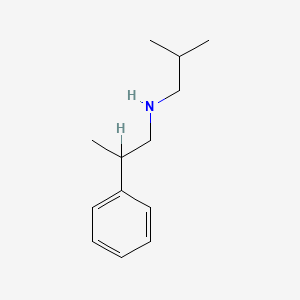
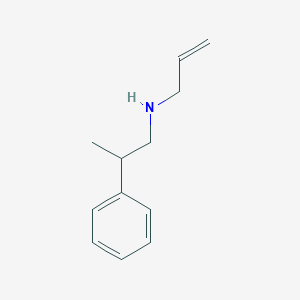
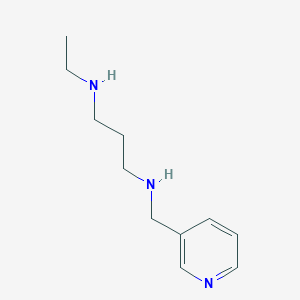
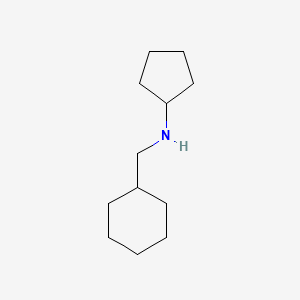
![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)
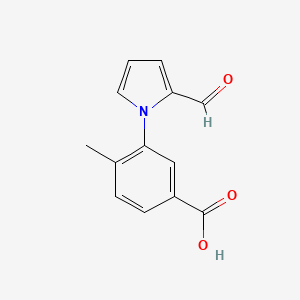



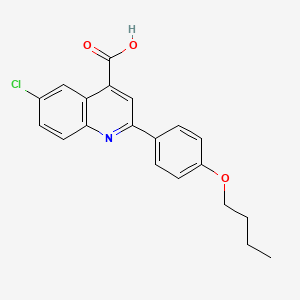
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B3168759.png)